molecular formula C15H12N2O2 B12201067 1-methyl-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione

1-methyl-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione

Cat. No.: B12201067
M. Wt: 252.27 g/mol
InChI Key: FLEUUANEZPUKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of naphthalimides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique structure of this compound, which includes a naphthalene ring and a pyrrole ring, contributes to its interesting chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione typically involves the reaction of naphthalene-1-amine with maleic anhydride under specific conditions. The reaction is usually carried out in a solvent such as acetic acid or dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalimide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalimide compounds.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

The major products formed from these reactions include various naphthalimide derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-methyl-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-methyl-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation. This makes it a potential candidate for anticancer therapy. Additionally, its photophysical properties allow it to act as a fluorescent probe, enabling the visualization of biological processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(naphthalen-2-ylamino)-1H-pyrrole-2,5-dione
  • 1-methyl-3-(phenylamino)-1H-pyrrole-2,5-dione
  • 1-methyl-3-(anthracen-1-ylamino)-1H-pyrrole-2,5-dione

Uniqueness

1-methyl-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione is unique due to its specific structural arrangement, which imparts distinct photophysical properties and biological activity. Compared to its analogs, it exhibits enhanced fluorescence and better interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

1-methyl-3-(naphthalen-1-ylamino)pyrrole-2,5-dione

InChI

InChI=1S/C15H12N2O2/c1-17-14(18)9-13(15(17)19)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,16H,1H3

InChI Key

FLEUUANEZPUKNN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C1=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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